molecular formula C14H15NO2 B420251 2',4'-Dimethoxy[1,1'-biphenyl]-2-amine

2',4'-Dimethoxy[1,1'-biphenyl]-2-amine

Cat. No.: B420251
M. Wt: 229.27g/mol
InChI Key: RNXBLMVGSDCADN-UHFFFAOYSA-N
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Description

2',4'-Dimethoxy[1,1'-biphenyl]-2-amine is a substituted biphenylamine featuring methoxy groups at the 2' and 4' positions of the biphenyl scaffold. Biphenylamines are typically synthesized via cross-coupling reactions, such as Suzuki–Miyaura coupling between aryl boronic acids and brominated aniline derivatives . These compounds are of significant interest in organic electronics, pharmaceuticals, and materials science due to their tunable electronic properties and structural versatility.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)aniline

InChI

InChI=1S/C14H15NO2/c1-16-10-7-8-12(14(9-10)17-2)11-5-3-4-6-13(11)15/h3-9H,15H2,1-2H3

InChI Key

RNXBLMVGSDCADN-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

The electronic nature of substituents on biphenylamines critically influences their reactivity and applications. Below is a comparative analysis of key analogs:

Methoxy-Substituted Derivatives
  • 4'-Methoxy-[1,1'-biphenyl]-2-amine (S1m) : Synthesized from 2-bromoaniline and 4-methoxyphenylboronic acid (76% yield). The electron-donating methoxy group at the 4' position enhances electron density on the biphenyl core, improving charge transport in optoelectronic applications .
  • 5-Methoxy-[1,1'-biphenyl]-2-amine (S1n) : Features a methoxy group at the 5 position (meta to the amine). Its lower yield (53% vs. S1m’s 76%) suggests steric or electronic challenges during synthesis .
Electron-Withdrawing Substituents
  • 4'-Nitro-[1,1'-biphenyl]-2-amine (4a) : A nitro group at the 4' position (electron-withdrawing) reduces electron density, as evidenced by its red crystalline solid form and lower yield (56%) .
  • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine : The trifluoromethyl group (strongly electron-withdrawing) results in distinct physicochemical properties, including higher thermal stability but increased irritancy (classified as Xi) .
Halogen-Substituted Derivatives
  • 4'-Chloro-[1,1'-biphenyl]-2-amine (S1f) : Chlorine at the 4' position (moderately electron-withdrawing) is used in pharmaceuticals and agrochemicals. Its acetamide derivative (N-(4’-chloro-[1,1'-biphenyl]-2-yl)acetamide) is synthesized in 77% yield .
  • 5-Bromo-4'-nitro-N-phenyl-[1,1'-biphenyl]-2-amine (4i) : Bromine and nitro groups introduce steric bulk and electronic deactivation, leading to lower reactivity and separable mixtures .

Positional Isomerism and Steric Effects

The position of substituents significantly impacts properties:

  • 4'-Methoxy (S1m) vs. 5-Methoxy (S1n) : The 4' position (para to the biphenyl linkage) allows for better conjugation compared to the 5 position (meta), leading to higher yields and improved optoelectronic performance .

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